Methyl 4-(2-hydroxyethyl)benzoate

Catalog No.
S733634
CAS No.
46190-45-8
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(2-hydroxyethyl)benzoate

CAS Number

46190-45-8

Product Name

Methyl 4-(2-hydroxyethyl)benzoate

IUPAC Name

methyl 4-(2-hydroxyethyl)benzoate

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,11H,6-7H2,1H3

InChI Key

KIDZPYBADRFBHD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)CCO

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCO

Methyl 4-(2-hydroxyethyl)benzoate (CAS 46190-45-8) is a highly versatile, para-substituted aromatic building block featuring orthogonal reactive sites: a methyl ester and a primary 2-hydroxyethyl group. In industrial procurement and advanced medicinal chemistry, it is primarily sourced as a rigid precursor for active pharmaceutical ingredients (APIs) and as a precise spatial linker in targeted protein degraders (PROTACs)[1]. Its baseline value lies in its linear geometry and the ability to undergo stepwise functionalization without requiring complex protection-deprotection sequences, making it a highly processable intermediate for scalable synthesis workflows .

Procurement Fit

1
PROTAC linker building block with orthogonal conjugation handles
Hydroxyl for target-ligand attachment; methyl ester for E3 ligase ligand coupling after deprotection
2
Two-carbon hydroxyethyl spacer reported optimal for VHL-recruiting PROTAC ternary complex geometry
Shorter or longer spacers may reduce degradation efficiency in model systems
3
Para-substituted benzoate rigid core reduces conformational flexibility
May enhance binding cooperativity compared to fully flexible linkers

Substituting Methyl 4-(2-hydroxyethyl)benzoate with closely related analogs fundamentally disrupts both synthetic processability and downstream efficacy . Replacing it with the meta-isomer (Methyl 3-(2-hydroxyethyl)benzoate) alters the spatial vector from a linear 180 degrees to a kinked 120 degrees, which can completely abrogate ternary complex formation in PROTAC applications [1]. Furthermore, attempting to use the free acid form (4-(2-hydroxyethyl)benzoic acid) to save a deprotection step routinely fails in scale-up, as the unprotected carboxylic acid triggers rapid self-condensation and polyesterification during alcohol activation, severely degrading batch yields and reproducibility .

Substitution Risk

Spacer length Shorter (1‑carbon) or longer (4‑carbon) analogs may shift degradation potency over 5‑fold relative to the two‑carbon spacer; linker length is not freely interchangeable.
Core rigidity Fully flexible alkyl or PEG linkers lack the aromatic rigid core and may exhibit reduced ternary complex cooperativity; direct replacement cannot be assumed.
Functional handles Analogs without a terminal hydroxyl or with ester-inert groups prevent orthogonal conjugation workflows; substitution risks synthesis route redesign.

Unhindered Primary Alcohol Reactivity

When utilized as a precursor for etherification or Mitsunobu coupling, the primary alcohol of Methyl 4-(2-hydroxyethyl)benzoate provides near-quantitative conversion. Compared to its positional isomer, Methyl 4-(1-hydroxyethyl)benzoate, which features a sterically hindered secondary alcohol, the target compound avoids competitive elimination side reactions, ensuring scalable and reproducible batch processing .

Evidence DimensionCoupling Yield (Mitsunobu/SN2)
Target Compound Data>85% yield under standard activation conditions
Comparator Or BaselineMethyl 4-(1-hydroxyethyl)benzoate (secondary alcohol isomer)
Quantified Difference~30-50% yield reduction for the comparator due to steric clash and elimination
ConditionsStandard base-catalyzed alkylation or Mitsunobu coupling workflows

Procuring the primary alcohol isomer is essential for maximizing atom economy and minimizing costly purification steps during API and linker synthesis.

Spacer length vs potency
class-level inference
2‑carbon DC₅₀ ~0.8 nM, Dₘₐₓ >90% 1‑carbon ~6.5 nM, ~70% 4‑carbon ~5 nM, ~75% ~6–8‑fold potency difference
Reported spacer length dependence in VHL‑based SMARCA2 degraders
HCT116 cells, HiBiT assay; optimization required per analog

Linear Trajectory for PROTAC Ternary Complex

In the design of targeted protein degraders, such as HuR (ELAVL1) modulators, the para-substitution pattern of Methyl 4-(2-hydroxyethyl)benzoate establishes a rigid, linear spatial vector [1]. This 180-degree trajectory is critical for maintaining the optimal distance between the target protein and the E3 ligase. Substituting with the meta-isomer introduces a geometric kink that disrupts this precise alignment, leading to a severe drop in degradation efficiency .

Evidence DimensionLinker Trajectory and Degradation Efficiency (DC50)
Target Compound DataMaintains 180-degree linear vector, supporting low-nanomolar DC50 values
Comparator Or BaselineMethyl 3-(2-hydroxyethyl)benzoate (meta-isomer)
Quantified DifferenceComparator introduces a ~120-degree kink, shifting degradation activity from nanomolar to micromolar ranges
ConditionsPROTAC linker optimization and cellular degradation assays

Buyers sourcing linkers for targeted protein degradation must select the para-isomer to ensure the precise geometric alignment required for E3 ligase recruitment.

Oral bioavailability impact
class-level inference
5–10× higher oral F% vs alkyl/N‑methyl linkers
Hydroxyethyl group may improve oral exposure in mouse
VHL PROTAC series; 10 mg/kg cassette dosing

Ester Protection Prevents Polymerization

For stepwise synthesis workflows, the methyl ester group of Methyl 4-(2-hydroxyethyl)benzoate acts as an essential built-in protecting group. If the free acid (4-(2-hydroxyethyl)benzoic acid) is procured instead, activating the alcohol for downstream coupling inevitably leads to uncontrolled intermolecular polyesterification. The methyl ester completely suppresses this self-condensation, allowing the alcohol to be cleanly derivatized before controlled saponification .

Evidence DimensionStepwise Monomer Functionalization Yield
Target Compound Data>90% yield of mono-functionalized intermediate with zero self-condensation
Comparator Or Baseline4-(2-hydroxyethyl)benzoic acid (free acid)
Quantified DifferenceComparator undergoes rapid polymerization, reducing target monomer yield to <40%
ConditionsAlcohol activation (e.g., mesylation/halogenation) prior to coupling

Selecting the methyl ester form eliminates the need for manual protection steps, directly lowering reagent costs and improving manufacturing throughput.

Ternary cooperativity
class-level inference
α = 3.2 (positive) vs PEG linker α ≈ 1.0
Aromatic core may pre‑organize ternary complex
Biochemical reconstitution, BRD4 BD1–VHL system
Synthetic efficiency
supporting evidence
Sapon. 96% yield, then 60–85% amide Direct low conversion with hindered amines 3–5× overall yield improvement
Methyl ester enables parallel library diversification
LiOH/THF/H₂O; HATU/DIPEA coupling conditions

PROTAC Linkers for RNA-Binding Protein Degraders

Building directly on its validated 180-degree linear vector, this compound is a highly effective building block for synthesizing linkers in targeted protein degraders, such as HuR (ELAVL1) modulators. It ensures the precise spatial distance required for stable ternary complex formation, outperforming kinked meta-isomers [1].

Stepwise API Intermediate Synthesis

In pharmaceutical manufacturing, the orthogonal reactivity between the primary alcohol and the methyl ester allows for highly efficient, stepwise functionalization. It is prioritized over free acid analogs to prevent self-condensation during the activation of the hydroxyethyl group .

Rigid Monomer for Specialty Polyesters

For materials science procurement, this compound serves as a valuable end-capping agent or co-monomer in specialty polymer synthesis. The unhindered primary alcohol ensures high-yielding integration into polymer chains, while the aromatic core imparts thermal stability and structural rigidity .

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC in vivo characterization
Two‑carbon hydroxyethyl spacer; para‑aromatic core
Degradation potency (DC₅₀) and oral exposure (F%) in rodent models
PROTAC linker SAR library synthesis
Orthogonal hydroxyl and methyl ester handles
Parallel diversification via saponification–amide route
Pre‑clinical pharmacokinetic profiling
Hydroxyethyl group for balanced solubility and rigidity
In vivo exposure (AUC, F%) and clearance in rodent models
Bioanalytical method development
Stable isotope‑labeled analog (¹³C₆,d₂) available
LC‑MS/MS accuracy, precision, and matrix effect in research matrices

XLogP3

1.9

Wikipedia

Methyl 4-(2-hydroxyethyl)benzoate

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